Spermine(HBBB)

描述

Spermine, also known as N,N’-Bis(3-aminopropyl)-1,4-butanediamine, is a naturally occurring polyamine found in all eukaryotic cells. It plays a crucial role in cellular metabolism and is essential for cell growth and differentiation. Spermine is involved in stabilizing the helical structure of nucleic acids and is associated with various physiological processes, including gene expression, DNA stabilization, and cellular proliferation .

准备方法

Synthetic Routes and Reaction Conditions

Spermine is synthesized from spermidine through the action of the enzyme spermine synthase. The reaction involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to spermidine, resulting in the formation of spermine .

Industrial Production Methods

In industrial settings, spermine is typically produced through chemical synthesis. One common method involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation to yield spermine. This process requires specific reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .

化学反应分析

Types of Reactions

Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by spermine oxidase, which produces spermidine, 3-aminopropanaldehyde, and hydrogen peroxide .

Common Reagents and Conditions

Common reagents used in the reactions involving spermine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the oxidation of spermine include spermidine and 3-aminopropanaldehyde. These products play significant roles in cellular metabolism and are involved in various biochemical pathways .

科学研究应用

Chemistry

Spermine serves as a vital building block for synthesizing various polymers and reagents in organic synthesis. Its unique structural properties allow it to participate in complex chemical reactions, making it valuable in materials science and polymer chemistry.

Biology

In biological research, spermine is essential for cell growth and differentiation. It is widely used in cell culture studies to enhance cell viability and proliferation. Additionally, spermine's role in stabilizing DNA and RNA structures makes it a critical component in molecular biology experiments.

Medicine

Spermine has garnered attention for its potential therapeutic applications:

- Neuroprotection : Research indicates that spermine can protect neuronal cells from oxidative stress, thereby reducing neurodegeneration and cell death. It enhances autophagy and suppresses Tau protein accumulation, which is significant in neurodegenerative diseases like Alzheimer's.

- Cancer Therapy : Spermine derivatives have shown promise as anticancer agents. Studies demonstrate that spermine conjugates with chemotherapeutic drugs can enhance their efficacy by inducing DNA damage in cancer cells.

- Antimycobacterial Activity : Spermine has been shown to improve the effectiveness of first-line anti-tuberculosis drugs by increasing reactive oxygen species (ROS) levels, thus enhancing drug susceptibility against Mycobacterium tuberculosis .

Industry

In the industrial sector, spermine is utilized in the production of pharmaceuticals, cosmetics, and various industrial products due to its biochemical properties.

Neuroprotective Effects

A study demonstrated that dietary spermine could significantly reduce neuronal cell death by enhancing autophagy mechanisms. This finding suggests its potential use as a neuroprotective agent in treating neurodegenerative diseases .

Anticancer Properties

Research has shown that spermine derivatives enhance the cytotoxic effects of conventional chemotherapeutics like etoposide by inducing double-stranded DNA breaks more effectively than traditional treatments . This property highlights the potential of spermine as an adjuvant therapy in cancer treatment.

Antimycobacterial Activity

In a recent study involving Mycobacterium tuberculosis, spermine was found to synergistically enhance the efficacy of anti-tuberculosis drugs by increasing oxidative stress within bacterial cells. This suggests that incorporating spermine into treatment regimens could improve outcomes for patients with tuberculosis .

作用机制

Spermine exerts its effects through various molecular mechanisms. It functions as a free radical scavenger, protecting DNA from oxidative damage. Spermine also stabilizes the helical structure of nucleic acids and regulates gene expression by interacting with chromatin . Additionally, it inhibits the activity of certain enzymes, such as carbonic anhydrase and glutamate receptors, which are involved in cellular signaling pathways .

相似化合物的比较

Similar Compounds

Spermidine: Another polyamine closely related to spermine, involved in similar cellular processes.

Putrescine: A precursor to both spermidine and spermine, playing a role in polyamine biosynthesis.

Cadaverine: A diamine structurally similar to putrescine, involved in bacterial metabolism.

Uniqueness of Spermine

Spermine is unique due to its higher affinity for nucleic acids compared to other polyamines. This property allows it to play a more significant role in stabilizing DNA and RNA structures. Additionally, spermine’s ability to scavenge free radicals and protect against oxidative damage sets it apart from other polyamines .

生物活性

Spermine (HBBB), a polyamine compound, is gaining attention in biological research due to its diverse roles in cellular processes and potential therapeutic applications. Polyamines, including spermine, are organic compounds that play crucial roles in cellular functions such as DNA stabilization, cell proliferation, and apoptosis. This article delves into the biological activity of spermine (HBBB), focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Spermine exerts its biological effects through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Recent studies have demonstrated that spermine can induce the formation of ROS, particularly in Mycobacterium tuberculosis (M.tb). This process enhances the efficacy of anti-tuberculosis drugs like isoniazid and rifampicin by synergizing their effects through oxidative stress mechanisms .

- Polyamine Transport System (PTS) : Spermine is recognized as a substrate for the polyamine transport system, which is critical for its uptake in cells. This transport mechanism has been studied in organisms such as Leishmania donovani, where spermine-nitrobenzofurazan conjugates were developed as fluorescent probes to study polyamine transport .

- Modulation of NMDA Receptors : Spermine acts on NMDA receptors, producing both agonist and antagonist effects. This modulation influences neuronal signaling pathways and has implications for neuroprotection and neurotoxicity .

Antimycobacterial Activity

Spermine has shown promising results in enhancing the activity of first-line anti-tuberculosis drugs. In a study, it was found that spermine could significantly improve the effectiveness of isoniazid and rifampicin against M.tb by increasing ROS levels and enhancing drug susceptibility . The study suggests that incorporating spermine into TB treatment regimens could potentially shorten therapy duration and improve outcomes.

Anticancer Properties

Research indicates that spermine derivatives may possess anticancer properties. Conjugates of spermine with various anticancer agents have demonstrated enhanced activity against cancer cell lines by inducing DNA damage and apoptosis. For instance, polyamine-drug conjugates showed superior efficacy in inducing double-stranded DNA breaks compared to traditional chemotherapeutics like etoposide .

Case Studies

-

Enhancement of Antituberculosis Drug Activity :

- Study Design : Various concentrations of spermine were tested alongside standard TB drugs.

- Findings : Spermine at toxic concentrations increased ROS production, which synergistically enhanced the antimycobacterial activity of isoniazid and rifampicin.

- : Spermine could be a valuable adjunct therapy in TB treatment protocols.

-

Antitumor Activity :

- Study Design : Spermine-conjugated compounds were evaluated for their effects on hepatoma cell lines.

- Findings : Compounds showed significant inhibition of tumor growth and metastasis in animal models.

- : The dual role of spermine as a vector and active agent enhances therapeutic efficacy against cancer.

Data Summary

| Biological Activity | Mechanism/Effect | Therapeutic Implication |

|---|---|---|

| Antimycobacterial | Enhances ROS production | Potential adjunct therapy for TB |

| Anticancer | Induces DNA damage and apoptosis | Improved efficacy in cancer treatment |

| NMDA receptor modulation | Agonist/antagonist effects | Neuroprotective strategies |

属性

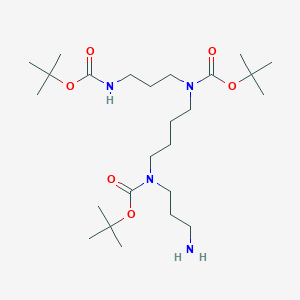

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPBDDDCRDPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454498 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114459-62-0 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。